molecular formula C11H15N B095131 (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine CAS No. 15402-69-4

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine

Cat. No.: B095131
CAS No.: 15402-69-4
M. Wt: 161.24 g/mol
InChI Key: SGCPAUPWLDLCBN-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine is a chemical compound with the molecular formula C11H15N. It is also known by other names such as (5,6,7,8-Tetrahydronaphthalen-2-yl)amine and 2-Amino-5,6,7,8-tetrahydronaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-naphthylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium or platinum catalyst and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include naphthyl ketones, fully saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research has indicated its potential as an antidepressant and anxiolytic agent, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.

    Pathways Involved: By binding to these receptors, it can modulate neurotransmitter levels and activity, leading to its observed antidepressant and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydronaphthalene
  • 6-Amino-1,2,3,4-tetrahydronaphthalene
  • 6-Aminotetralin

Uniqueness

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in preclinical studies for its potential therapeutic effects.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCPAUPWLDLCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597201
Record name 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15402-69-4
Record name 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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